molecular formula C17H11FN4O B3872210 5-fluoro-3-(quinolin-8-yldiazenyl)-1H-indol-2-ol

5-fluoro-3-(quinolin-8-yldiazenyl)-1H-indol-2-ol

Cat. No.: B3872210
M. Wt: 306.29 g/mol
InChI Key: ASNBVSLPGDIFIP-UHFFFAOYSA-N
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Description

5-fluoro-3-(quinolin-8-yldiazenyl)-1H-indol-2-ol is a complex organic compound that features a fluorine atom, a quinoline moiety, and an indole structure

Properties

IUPAC Name

5-fluoro-3-(quinolin-8-yldiazenyl)-1H-indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FN4O/c18-11-6-7-13-12(9-11)16(17(23)20-13)22-21-14-5-1-3-10-4-2-8-19-15(10)14/h1-9,20,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASNBVSLPGDIFIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N=NC3=C(NC4=C3C=C(C=C4)F)O)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-3-(quinolin-8-yldiazenyl)-1H-indol-2-ol typically involves multiple steps, including the formation of the quinoline and indole rings, followed by the introduction of the fluorine atom and the diazenyl group. Common synthetic methods include:

    Cyclization Reactions: Formation of the quinoline and indole rings through cyclization of appropriate precursors.

    Fluorination: Introduction of the fluorine atom using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Diazotization and Coupling: Formation of the diazenyl group through diazotization of an aromatic amine followed by coupling with the indole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-3-(quinolin-8-yldiazenyl)-1H-indol-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinoline and indole derivatives with oxidized functional groups.

    Reduction: Formation of reduced quinoline and indole derivatives.

    Substitution: Formation of substituted quinoline and indole derivatives.

Scientific Research Applications

5-fluoro-3-(quinolin-8-yldiazenyl)-1H-indol-2-ol has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting various diseases.

    Materials Science: Use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: Utilized as a building block for the synthesis of more complex molecules.

    Biological Studies: Investigation of its biological activity and potential as an enzyme inhibitor or receptor ligand.

Mechanism of Action

The mechanism of action of 5-fluoro-3-(quinolin-8-yldiazenyl)-1H-indol-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and diazenyl group play crucial roles in enhancing the compound’s binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Fluoroquinolines: Compounds with a fluorine atom and a quinoline ring, known for their antibacterial activity.

    Indole Derivatives: Compounds containing the indole structure, widely studied for their pharmacological properties.

Uniqueness

5-fluoro-3-(quinolin-8-yldiazenyl)-1H-indol-2-ol is unique due to the combination of the fluorine atom, quinoline moiety, and indole structure, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for further research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-fluoro-3-(quinolin-8-yldiazenyl)-1H-indol-2-ol
Reactant of Route 2
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5-fluoro-3-(quinolin-8-yldiazenyl)-1H-indol-2-ol

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